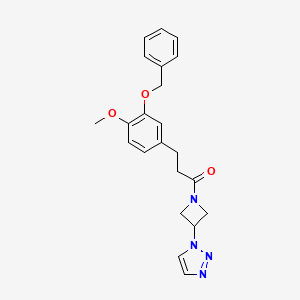

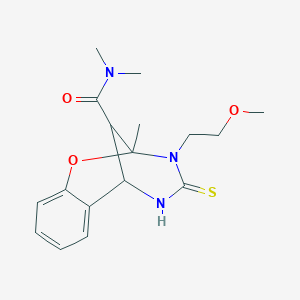

![molecular formula C18H12FN5O2S B2575760 2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-53-2](/img/structure/B2575760.png)

2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

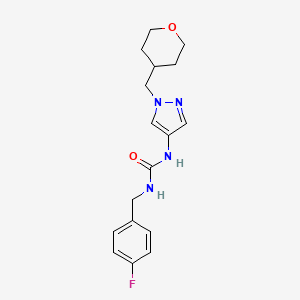

This compound is a thiadiazole-based molecule. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet, which incorporates this compound, exhibits high stability, high porosity, and high fluorescence performance .

Synthesis Analysis

The compound was synthesized by introducing an electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework . This resulted in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole unit . This unit is electron-deficient, which contributes to the compound’s unique properties .Chemical Reactions Analysis

The compound has been used in the construction of F-CTF nanosheets, which have been shown to exhibit high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . This suggests that the compound may participate in fluorescence quenching reactions .Physical And Chemical Properties Analysis

The compound exhibits tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . It also has a high fluorescence quantum yield .科学的研究の応用

Antitumor and Antioxidant Agents

Research into fused and binary 1,3,4‐Thiadiazoles, which include structures related to the specified compound, demonstrates potential antitumor and antioxidant properties. These studies involve the synthesis of various derivatives through annulations and cyclizations, leading to the evaluation of their antitumor activities. Such compounds have been synthesized to explore their biological activities, with some showing promising results in preliminary screenings (Hamama et al., 2013).

Antimicrobial and Antifungal Activities

Derivatives involving similar structures have been synthesized and evaluated for their antimicrobial and antifungal properties. These activities are attributed to the unique structural features of the compounds, which have been systematically modified to enhance their biological efficacy. Studies have reported the synthesis of novel derivatives and their evaluation against various bacterial and fungal strains, indicating significant antimicrobial and antifungal activities (Al-Omran et al., 2002; Maddila et al., 2016).

Anti-Inflammatory Activities

The exploration of thiazolo[3,2-a]pyrimidine derivatives, closely related to the specified compound, has shown that these molecules possess potential anti-inflammatory activities. Synthesis of these derivatives and subsequent evaluation have highlighted moderate anti-inflammatory effects at certain dosages, indicating the therapeutic potential of these compounds in inflammation-related conditions (Tozkoparan et al., 1999).

Semiconducting Polymers

The structural motifs similar to the specified compound have been utilized in the synthesis of organic semiconductors. These compounds have been incorporated into polymers for applications in electronics, including transistors, solar cells, photodetectors, and thermoelectrics. The implementation of such heterocycles demonstrates the compound's versatility and its contribution to advancing materials science (Chen et al., 2016).

作用機序

Target of Action

It is known that similar thiadiazole-based compounds have been used in the construction of fluorescent ultrathin covalent triazine framework (f-ctf) nanosheets .

Mode of Action

It is suggested that similar thiadiazole-based compounds exhibit fluorescence properties when incorporated into a 2d framework . This fluorescence is attributed to the well-dispersed thiadiazole fragment within the 2D framework .

Biochemical Pathways

It is known that similar thiadiazole-based compounds have been used for the detection of primary aromatic amines .

Result of Action

It is suggested that similar thiadiazole-based compounds exhibit high sensitivity and selectivity for the detection of primary aromatic amines .

Action Environment

It is known that similar thiadiazole-based compounds exhibit high stability, high porosity, and high fluorescence performance .

将来の方向性

The compound’s unique properties make it a promising candidate for use in the development of highly sensitive and selective sensors for PAA detection . Moreover, its use in the construction of F-CTF nanosheets opens up many opportunities for molecular imaging and clinical translation in the unique NIR-II window .

特性

IUPAC Name |

5-(2,1,3-benzothiadiazole-5-carbonyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O2S/c19-11-2-4-16-20-13-5-6-23(9-12(13)18(26)24(16)8-11)17(25)10-1-3-14-15(7-10)22-27-21-14/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPOHAIZJIPGIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

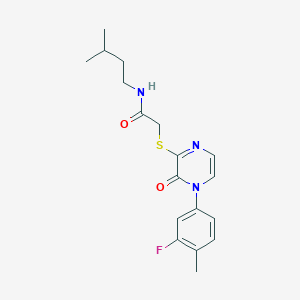

![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2575686.png)

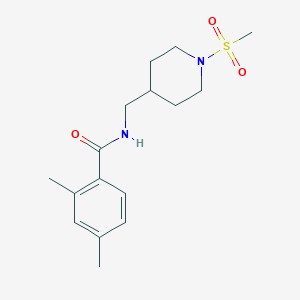

![N-acetyl-N-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetamide](/img/structure/B2575694.png)

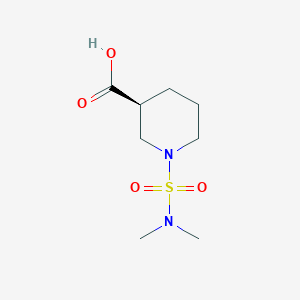

![3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2575697.png)

![5,6-dichloro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2575698.png)